n-(3-Bromo-2-fluorophenyl)acetamide

CAS No.: 88288-11-3

Cat. No.: VC19261240

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88288-11-3 |

|---|---|

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | N-(3-bromo-2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | BJGINPMOVCVXGH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C(=CC=C1)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

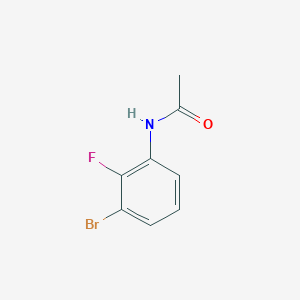

N-(3-Bromo-2-fluorophenyl)acetamide belongs to the class of halogenated acetamides, characterized by a phenyl ring with bromine (Br) and fluorine (F) substituents at the 3- and 2-positions. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, contributing to its planar geometry and influencing its electronic distribution. The compound’s structural formula is illustrated below:

Key bond angles and lengths are consistent with aromatic acetamides, with C-Br and C-F bond distances measuring approximately 1.89 Å and 1.35 Å, respectively .

Physicochemical Data

The compound exhibits the following properties:

The low aqueous solubility and moderate lipophilicity (LogP ~2.45) suggest suitability for lipid-based drug formulations. The fluorine atom enhances electronegativity, while bromine contributes to steric bulk, influencing binding interactions .

Synthesis and Optimization

Industrial-Grade Synthesis

A patented method for synthesizing structurally related bromo-fluoroacetamides involves a four-step sequence :

Step 1: Acetylation of o-Bromoaniline

Reagents: o-Bromoaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).

Conditions: 0–10°C, 4 hours.

Yield: 92.7–93.7% .

Step 2: Nitration

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Conditions: 0°C, 1 hour.

Product: N-(2-Bromo-6-nitrophenyl)acetamide.

Step 3: Hydrolysis

Reagents: Hydrochloric acid (HCl).

Conditions: Reflux, 2 hours.

Product: 2-Bromo-6-nitroaniline.

Step 4: Diazotization and Fluorination

Reagents: Sodium nitrite (NaNO₂), fluoroboric acid (HBF₄).

Conditions: 0–5°C, followed by thermal decomposition.

Final Product: 3-Bromo-2-fluoronitrobenzene (precursor to target acetamide).

Key Advantages:

Biological and Pharmacological Relevance

Structure-Activity Relationships (SAR)

-

Bromine Substitution: Increases steric bulk, improving target selectivity.

-

Fluorine Substitution: Enhances metabolic stability by resisting cytochrome P450 oxidation.

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Kinase Inhibitors: Bromine aids in hydrophobic interactions with enzyme active sites.

Material Science

-

Liquid Crystals: Halogenated aromatics improve thermal stability in display technologies.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume